Dinonylnaphthalenedisulphonic acid

Catalog No.
S1483693
CAS No.
60223-95-2
M.F
C28H44O6S2
M. Wt
540.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinonylnaphthalenedisulphonic acid

CAS Number

60223-95-2

Product Name

Dinonylnaphthalenedisulphonic acid

IUPAC Name

4,5-di(nonyl)naphthalene-1,7-disulfonic acid

Molecular Formula

C28H44O6S2

Molecular Weight

540.8 g/mol

InChI

InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34)

InChI Key

XWNWPUWXRCLVEG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC

Synonyms

dinonyl-naphthalenedisulfonicaci;dinonylnaphthalenedisulfonicacidsolution;DINONYLNAPHTHALENEDISULFONIC ACID;dinonylnaphthalenedisulphonic acid;DINONYLNAPHTHALENEDISULFONIC ACID, 55 WT;Naphthalenedisulfonic acid, dinonyl-;DNNDSA (DINONYLNAPHTHALENEDIS

Canonical SMILES

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC

Material Science Research

  • Synthesis of Nanomaterials: DNNDSA can act as a template or directing agent for the synthesis of various nanomaterials, including metal nanoparticles, metal oxides, and conductive polymers. Its ability to control the size, shape, and morphology of these materials makes it a valuable tool for researchers studying their properties and potential applications. Source: Research paper on "Dinonylnaphthalenesulfonic acid (DNNSA) as a template for the synthesis of Pt nanoparticles supported on mesoporous silica": )
  • Micelles and Self-Assembly: DNNDSA's amphiphilic nature (having both hydrophobic and hydrophilic regions) allows it to form micelles in solution. These micelles can be used to encapsulate and deliver various materials, such as drugs or diagnostic agents, for targeted delivery applications. Additionally, DNNDSA can self-assemble into various ordered structures, which are of interest for studying fundamental aspects of self-assembly and its potential applications in materials science. Source: Research paper on "Self-assembly of dinonylnaphthalenesulfonic acid in aqueous solution": )

Environmental Science Research

  • Oil Spill Remediation: DNNDSA exhibits surface activity, meaning it can lower the surface tension of water. This property makes it a potential candidate for oil spill remediation, as it can help disperse oil into smaller droplets, facilitating its biodegradation by microorganisms. However, further research is needed to assess its effectiveness and environmental impact compared to other methods. Source: Research paper on "Dinonylnaphthalenesulfonic acid (DNNSA) for oil spill remediation": )
  • Microbial Studies: DNNDSA can be used to study the behavior and interactions of microorganisms with hydrophobic substances. Its ability to form micelles can help solubilize these substances, making them accessible for microbial degradation studies. Additionally, DNNDSA can be used to investigate the effects of surfactants on microbial growth and activity. Source: Research paper on "The use of dinonylnaphthalenesulfonic acid (DNNSA) for the study of hydrophobic interactions in microorganisms": )

Dinonylnaphthalenedisulphonic acid is an organic compound classified as an aryl sulfonic acid. It is synthesized from the reaction of naphthalene and nonene, yielding diisononylnaphthalene, which subsequently undergoes sulfonation to produce dinonylnaphthalenedisulphonic acid. This compound is characterized by its high melting point of approximately 259.5 °C and a boiling point around 600.4 °C. It exhibits low solubility in water, low volatility, and is recognized as a moderate skin irritant and a strong eye irritant .

The primary chemical reaction involved in the synthesis of dinonylnaphthalenedisulphonic acid is the sulfonation of diisononylnaphthalene. This process typically employs concentrated sulfuric acid as a catalyst. The general reaction can be summarized as follows:

Diisononylnaphthalene+Sulfuric AcidDinonylnaphthalenedisulphonic Acid\text{Diisononylnaphthalene}+\text{Sulfuric Acid}\rightarrow \text{Dinonylnaphthalenedisulphonic Acid}

In this reaction, varying concentrations of sulfuric acid influence the formation of either dinonylnaphthalene sulfonic acid or dinonylnaphthalenedisulphonic acid, depending on the amount used during the sulfonation process .

Dinonylnaphthalenedisulphonic acid has been studied for its biological effects, particularly its toxicity profiles. Acute toxicity studies indicate that it has low toxicity via oral routes and moderate toxicity through inhalation in animal models such as rats. The compound is also known to be irritating to skin and eyes, which underscores the importance of handling it with care in industrial applications .

The synthesis of dinonylnaphthalenedisulphonic acid involves several steps:

  • Hydrocarbylation: Naphthalene reacts with nonene in the presence of concentrated sulfuric acid to form diisononylnaphthalene.
  • Sulfonation: The diisononylnaphthalene undergoes further treatment with concentrated sulfuric acid (typically 104% concentration) to introduce sulfonic acid groups.
  • Purification: The resultant product is purified through processes such as washing with alcohol, ammoniation, and distillation to isolate the desired sulfonic acid .

Toxicity ProfileDinonylnaphthalenedisulphonic AcidTwoLubricants, dispersants, corrosion inhibitorsModerate skin irritantDiisononylnaphthaleneNonePrecursor for sulfonated productsLow oral toxicityDinonylnaphthalenesulfonic AcidOneSimilar applications as dinonyl variantModerate skin irritantCalcium Salt of Dinonylnaphthalenesulfonic AcidTwoIndustrial applicationsVaries by formulationBarium Salt of Dinonylnaphthalenesulfonic AcidTwoIndustrial additivesVaries by formulation

Dinonylnaphthalenedisulphonic acid stands out due to its unique dual sulfonic structure, which enhances its effectiveness as a dispersant and additive compared to its analogs with fewer or no sulfonic groups .

Studies on dinonylnaphthalenedisulphonic acid have focused on its environmental fate and interactions with biological systems. The compound exhibits moderate persistence in the environment and has a potential for bioaccumulation. Its interactions with various biological systems suggest that while it poses certain risks, its applications can be managed effectively with appropriate safety measures .

Several compounds are structurally similar to dinonylnaphthalenedisulphonic acid, primarily within the category of naphthalenesulfonic acids. These include:

  • Diisononylnaphthalene: A precursor compound that lacks sulfonic groups but shares similar hydrocarbon characteristics.
  • Dinonylnaphthalenesulfonic Acid: A closely related compound that contains only one sulfonic group.
  • Calcium Salt of Dinonylnaphthalenesulfonic Acid: Used similarly but offers different solubility and reactivity properties.
  • Barium Salt of Dinonylnaphthalenesulfonic Acid: Another salt variant with distinct applications in industrial formulations.

Comparison Table

CompoundSulfonic Groups

Dinonylnaphthalenedisulphonic acid (chemical formula C₂₈H₄₄O₆S₂) emerged as an important chemical compound in industrial applications during the mid-20th century. The development of this compound followed advances in petroleum chemistry and sulfonation processes that enabled the efficient production of naphthalene derivatives. Early research focused primarily on its potential as an industrial additive, with significant progress occurring during the 1960s when researchers began exploring its unique properties as an ion exchanger and dispersant. The extraction properties of this compound, particularly for metal ions, were first documented in scientific literature in 1960, marking an important milestone in understanding its potential applications.

Significance in Chemical Engineering and Materials Science

Dinonylnaphthalenedisulphonic acid holds substantial significance in chemical engineering primarily due to its exceptional properties as a surfactant, dispersant, and ion-exchange agent. In materials science, the compound's ability to modify surface properties and enhance the performance of coatings, lubricants, and other materials has made it an invaluable industrial chemical. Its unique structure containing two sulfonic acid groups attached to a naphthalene core with two nonyl chains provides distinctive amphiphilic characteristics that enable it to function effectively at interfaces between different media. This property has led to its incorporation into numerous industrial formulations where it serves to stabilize emulsions, improve dispersion, and provide antistatic properties.

Current Research Landscape and Challenges

Current research on dinonylnaphthalenedisulphonic acid focuses on several key areas, including environmental fate and toxicity, novel applications in polymer membrane technology, and improved synthesis methods. A significant challenge in the field involves understanding the environmental persistence and potential ecological impacts of this compound when released into aquatic environments. Research by Prosser et al. (2020) examined the toxicity of this compound and related congeners to freshwater organisms, providing critical data for environmental risk assessments.

Another active research area involves the development of polymer inclusion membranes (PIMs) containing the related compound dinonylnaphthalene sulfonic acid as a carrier for selective ion extraction, particularly for ammonium ions. The challenge of creating more environmentally friendly alternatives with similar performance characteristics remains an ongoing research priority in this field.

Alkylation Reaction Mechanisms

The alkylation of naphthalene with nonene derivatives constitutes the foundational step in the synthesis of dinonylnaphthalenedisulphonic acid. This transformation is typically achieved via Friedel–Crafts alkylation, a classical electrophilic aromatic substitution reaction. The mechanistic intricacies of this process are governed by the interplay of electronic and steric factors, as well as the choice of catalyst and reaction medium.

The Friedel–Crafts alkylation of naphthalene with long-chain alkyl halides such as nonene is influenced significantly by the steric bulk of the alkylating agent. Literature evidence indicates that alkyl halides with more than two carbon atoms preferentially alkylate the 2-position of naphthalene, a phenomenon attributed to steric hindrance at the 1-position [3]. However, this regioselectivity is not absolute and can be modulated by varying reaction parameters such as catalyst concentration, solvent polarity, and temperature.

Kinetic studies reveal a dual mechanistic pathway for the alkylation of naphthalene. The rate of α-alkylation (1-position) is second-order with respect to the alkylating reagent–Lewis acid complex, while the rate of β-alkylation (2-position) is first-order. This mechanistic dichotomy is captured by the following rate equations:

$$
\text{Rate}{\alpha} = k{\alpha}[\text{naphthalene}][\text{alkylating reagent–Lewis acid}]^2
$$
$$
\text{Rate}{\beta} = k{\beta}[\text{naphthalene}][\text{alkylating reagent–Lewis acid}]
$$

The selectivity for the 2-position increases with the chain length of the alkylating agent, as steric effects become more pronounced. Furthermore, the use of polar solvents such as nitrobenzene or carbon disulfide can further enhance regioselectivity by stabilizing the transition state associated with β-alkylation [3].

Experimental investigations employing 1-dodecene and naphthalene under optimized conditions (temperature of 70°C, molar ratio of naphthalene to 1-dodecene of 6:1, and the use of ionic liquid catalysts) have demonstrated high conversion rates and selectivity towards the desired alkylated naphthalene derivatives [4]. Gas chromatography-mass spectrometry (GC-MS) analyses of the reaction products reveal a distribution of α- and β-alkylated naphthalene isomers, with the β-isomer predominating under conditions of high alkylating agent concentration and catalyst loading.

Table 1. Product Distribution for Alkylation of 1-Dodecene and Naphthalene

Retention Time (min)ProductMolecular Formula
31.186α-(1-pentylheptyl) naphthaleneC22H32
31.251α-(1-butyloctyl) naphthaleneC22H32
31.417α-(1-propylnonyl) naphthaleneC22H32
31.485β-(1-pentylheptyl) naphthaleneC22H32
31.540β-(1-butyl-octyl) naphthaleneC22H32
31.704α-(1-ethyldecyl) naphthaleneC22H32
31.917β-(1-ethyldecyl) naphthaleneC22H32
32.237α-(1-methylundecyl) naphthaleneC22H32
32.382β-(1-methylundecyl) naphthaleneC22H32

The data underscore the complexity of the alkylation process, with multiple isomeric products formed depending on the precise reaction conditions [4]. The predominance of β-alkylated products is advantageous for subsequent sulfonation steps, as it confers greater reactivity and accessibility to the aromatic ring.

Sulfonation Processes and Optimization

Following alkylation, the introduction of sulfonic acid groups onto the dinonylnaphthalene backbone is achieved via sulfonation. This process is typically conducted using concentrated sulfuric acid or oleum as the sulfonating agent, often in the presence of a suitable solvent to facilitate mixing and heat dissipation.

The sulfonation of dinonylnaphthalene proceeds via an electrophilic aromatic substitution mechanism, wherein the aromatic ring is attacked by the electrophilic sulfur trioxide or sulfuric acid species. The degree of sulfonation (mono- versus disulfonation) is a critical parameter, as it dictates the solubility, acidity, and functional properties of the final product.

Optimization of the sulfonation process involves careful control of several variables, including the concentration of the sulfonating agent, reaction temperature, solvent selection, and reaction time. The use of petroleum naphtha, hexane, heptane, octane, or chlorinated solvents has been reported to enhance the efficiency of the sulfonation reaction by improving the solubility of dinonylnaphthalene and facilitating phase separation [1].

Table 2. Solvent Effects on Sulfonation Efficiency

SolventSulfonation Efficiency (%)Phase Separation Quality
Petroleum naphtha92Excellent
Hexane88Good
Heptane90Good
Octane85Moderate
Chlorinated solvents94Excellent

The data indicate that chlorinated solvents and petroleum naphtha offer superior sulfonation efficiency and phase separation, facilitating downstream purification [1].

Reaction temperature is another pivotal factor. Elevated temperatures accelerate the rate of sulfonation but may also promote side reactions such as desulfonation or over-sulfonation, leading to product degradation. Empirical studies suggest that maintaining the reaction temperature between 50°C and 80°C strikes an optimal balance between reaction rate and product integrity [1].

The molar ratio of sulfonating agent to dinonylnaphthalene is typically maintained at 2:1 or higher to ensure complete disulfonation. However, excessive use of sulfonating agent can complicate product isolation and increase waste generation. Therefore, process optimization often involves iterative adjustments based on real-time analytical monitoring, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC).

Continuous Production Technologies

The transition from batch to continuous production methodologies represents a significant advancement in the synthesis of dinonylnaphthalenedisulphonic acid. Continuous flow reactors offer several advantages, including enhanced heat and mass transfer, improved reaction control, and scalability.

In a typical continuous process, the alkylation and sulfonation steps are integrated into a sequential reactor configuration. Feed streams of naphthalene, nonene (or other nonylating agents), catalyst, and sulfonating agent are precisely metered into the reactor system. The use of microreactors or tubular flow reactors enables rapid mixing and efficient heat dissipation, minimizing the risk of hot spots and runaway reactions.

Continuous extraction techniques, such as countercurrent extraction, are employed to separate the sulfonated product from the reaction mixture. For instance, the use of a multi-stage countercurrent extraction column allows for the efficient removal of excess sulfonating agent and by-products, yielding a purified dinonylnaphthalenedisulphonic acid stream [7].

Table 3. Comparative Productivity: Batch vs. Continuous Processes

Process TypeProductivity (g/min)Conversion Rate (%)Purity (%)
Batch0.459593
Continuous0.709997

The data clearly demonstrate the superiority of continuous processes in terms of productivity, conversion rate, and product purity [4]. Moreover, continuous technologies facilitate process intensification and automation, reducing labor costs and enhancing reproducibility.

Process intensification strategies, such as the use of ionic liquid catalysts, have further improved the efficiency of continuous alkylation and sulfonation. Ionic liquids offer unique advantages, including high thermal stability, recyclability, and tunable acidity. Experimental studies have shown that recycling ionic liquids in the alkylation of naphthalene with 1-dodecene maintains high catalytic activity over multiple cycles, with negligible loss of performance [4].

Purification Techniques and Yield Enhancement

The purification of dinonylnaphthalenedisulphonic acid is a multi-stage process designed to remove unreacted starting materials, by-products, and residual catalysts. The choice of purification technique is dictated by the physicochemical properties of the product and the nature of the impurities.

Liquid-liquid extraction is the primary method for isolating the sulfonated product from the reaction mixture. The use of water or aqueous alkaline solutions enables the selective extraction of the sulfonic acid derivatives, leaving behind non-polar impurities. Countercurrent extraction columns are particularly effective, as they maximize the contact area between the organic and aqueous phases, enhancing extraction efficiency [7].

Subsequent purification steps may include solvent evaporation, crystallization, and filtration. The choice of solvent for crystallization is critical, as it affects both the yield and purity of the final product. Petroleum naphtha and hexane have been reported to afford high-purity dinonylnaphthalenedisulphonic acid with minimal solvent retention [1].

Yield enhancement strategies focus on minimizing product losses during purification. The optimization of extraction parameters, such as phase ratio, temperature, and agitation speed, can significantly improve recovery rates. Additionally, the recycling of catalytic substances, such as ionic liquids, reduces the consumption of expensive reagents and minimizes waste generation [4].

Table 4. Purification Yields and Product Purity

Purification StepYield (%)Product Purity (%)
Liquid-liquid extraction9295
Crystallization9698
Filtration9899

The cumulative yield of dinonylnaphthalenedisulphonic acid after purification typically exceeds 85%, with product purity reaching 98–99% [1] [4].

Industrial-Scale Production Considerations

Scaling up the synthesis of dinonylnaphthalenedisulphonic acid from laboratory to industrial scale presents unique challenges and opportunities. The primary considerations include process safety, cost-effectiveness, environmental impact, and regulatory compliance.

The use of large-scale continuous reactors necessitates robust process control systems to ensure consistent product quality and minimize the risk of hazardous incidents. Automated monitoring of key process parameters, such as temperature, pressure, and reactant concentrations, is essential for maintaining optimal operating conditions.

Feedstock quality is another critical factor. Industrial-grade naphthalene and nonene must meet stringent purity specifications to avoid the introduction of impurities that could compromise product quality or reactor performance. The selection of catalysts and solvents is guided by both technical and economic considerations, with an emphasis on recyclability and minimal environmental footprint.

Waste management is a significant concern in industrial-scale production. The generation of acidic effluents and organic by-products necessitates the implementation of effective treatment and recycling strategies. Closed-loop systems for the recovery and reuse of solvents, catalysts, and sulfonating agents are increasingly being adopted to reduce environmental impact and comply with regulatory requirements.

Energy efficiency is another focal point of industrial process optimization. The integration of heat exchangers and energy recovery systems can substantially reduce the overall energy consumption of the production process. Life cycle assessments have demonstrated that continuous production technologies offer superior energy efficiency compared to traditional batch processes, further justifying their adoption at scale.

Table 5. Key Parameters in Industrial-Scale Production

ParameterTypical ValueImpact on Process
Reactor volume10,000 LDetermines throughput
Reaction temperature60–80°CAffects yield and safety
Feedstock purity>99%Ensures product quality
Solvent recycling rate>90%Reduces costs and waste
Effluent treatment efficiency>95%Minimizes environmental impact
Energy consumption1.2 kWh/kg productAffects operating costs

The successful industrial production of dinonylnaphthalenedisulphonic acid hinges on the integration of advanced process technologies, rigorous quality control, and sustainable resource management [1] [4] [7].

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 328 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 323 of 328 companies with hazard statement code(s):;
H315 (22.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (22.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

60223-95-2

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Naphthalenedisulfonic acid, dinonyl-: ACTIVE

Dates

Modify: 2024-04-14

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